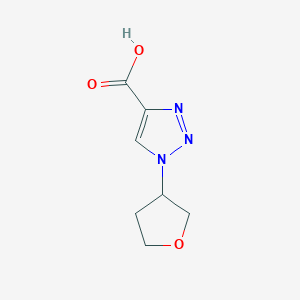

1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₇H₉N₃O₃) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with an oxolane (tetrahydrofuran) ring and a carboxylic acid group at the 4-position. Its structural attributes, including the SMILES string C1COCC1N2C=C(N=N2)C(=O)O and InChIKey LYHIKNKEQITTAB-UHFFFAOYSA-N, highlight the oxolane ring's ether oxygen and the planar triazole-carboxylic acid motif . This compound is commercially available (e.g., Enamine Ltd, CymitQuimica) for use in drug discovery and coordination chemistry .

The triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), is a key pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity . The oxolane substituent introduces conformational flexibility and moderate polarity, which may enhance solubility compared to aromatic substituents.

Properties

IUPAC Name |

1-(oxolan-3-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHIKNKEQITTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341881-15-9 | |

| Record name | 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction:

- Cycloaddition between an azide functional group and a terminal alkyne catalyzed by Cu(I) ions.

- Typical solvents include acetonitrile or dimethyl sulfoxide.

- Reaction conditions: room temperature, 1-3 hours reaction time.

Stepwise Preparation Methods

Synthesis of Azide Intermediate

- Starting from an oxolane-containing alcohol, conversion to a tosylate or mesylate intermediate is performed.

- Subsequent nucleophilic substitution with sodium azide yields the azide derivative.

- Typical yields range from 70% to 85%.

- This step is crucial to introduce the azide moiety necessary for CuAAC.

Copper(I)-Catalyzed Cycloaddition

- The azide intermediate is reacted with an alkyne derivative (often propiolic acid or its esters).

- Copper(I) iodide (CuI) and a base such as triethylamine are used as catalysts.

- Reaction proceeds at room temperature for 3 hours, affording the triazole ring.

- Yields reported are typically 75-85% for this step.

- Purification is achieved by extraction and flash chromatography.

Carboxylation and Functional Group Transformations

- In some protocols, the triazole intermediate is further subjected to carboxylation using carbon dioxide under controlled temperature (-30°C to 25°C).

- This step introduces the carboxylic acid function at the 4-position of the triazole ring.

- Reaction conditions involve Grignard reagents such as isopropylmagnesium chloride or its lithium chloride complex to facilitate the carboxylation.

Methylation and Esterification (Optional)

- To isolate methyl esters or modify solubility, methyl iodide is used in the presence of bases at 0°C to 80°C for 5-48 hours.

- This step allows for selective esterification of the carboxylic acid group.

- Subsequent work-up includes solvent extraction, drying, and crystallization to yield pure compounds.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation | NaN3, DMF, 70°C, 3 h | 78 | Nucleophilic substitution on tosylate intermediate |

| CuAAC cycloaddition | CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h | 76-82 | Formation of triazole ring |

| Carboxylation | Grignard reagent (iPrMgCl or iPrMgCl-LiCl), CO2, THF/METHF, -30°C to 25°C | High | Introduces carboxylic acid group |

| Methylation/esterification | Methyl iodide, base, 0-80°C, 5-48 h | 82-91 | Optional step for ester derivatives |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic singlets for triazole protons around δ 8.0 ppm.

- High-resolution mass spectrometry (HRMS) supports molecular weight and purity.

- The cycloaddition step is highly regioselective, producing 1,4-disubstituted triazoles predominantly.

- The use of aqueous or mixed aqueous-organic solvents has been shown to improve reaction efficiency and environmental profile.

- The preparation method described in patents emphasizes industrial scalability, with controlled temperatures and solvent systems designed for high yields and minimal hazardous waste.

Comparative Analysis of Preparation Routes

| Aspect | CuAAC Route with Azide-Alkyne Cycloaddition | Organometallic Carboxylation Route | Notes |

|---|---|---|---|

| Reaction Type | 1,3-Dipolar cycloaddition | Grignard-based carboxylation | Complementary steps |

| Catalyst | Copper(I) iodide | Grignard reagents | Cu(I) catalysis is mild |

| Solvents | Acetonitrile, MeCN, DMSO | THF, methyltetrahydrofuran | Solvent choice affects yield |

| Temperature Range | Room temperature | -78°C to 50°C | Low temperatures for control |

| Yield per step | 75-85% | High | Overall yields optimized |

| Scalability | Suitable for lab and industrial scale | Industrially feasible | Patented methods available |

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Basic Information

- Molecular Formula : C7H9N3O3

- Molecular Weight : 183.16 g/mol

- SMILES Notation : C1COCC1N2C=C(N=N2)C(=O)O

- InChIKey : LYHIKNKEQITTAB-UHFFFAOYSA-N

Structural Characteristics

The compound features a triazole ring fused with an oxolane (tetrahydrofuran) moiety, which contributes to its biological activity and interaction with various biological targets. Its carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various applications.

Medicinal Chemistry

1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug design. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The incorporation of the oxolane group may enhance these effects by improving bioavailability and reducing toxicity. Studies have reported that such compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Anti-inflammatory Properties

Triazole compounds are also noted for their anti-inflammatory effects. The carboxylic acid group can participate in hydrogen bonding with biological receptors, potentially leading to reduced inflammation in various models of disease.

Agricultural Science

The compound's potential extends to agricultural applications as well. Its triazole structure is known for fungicidal properties, making it a candidate for developing new agrochemicals aimed at controlling fungal diseases in crops.

Fungicides

Triazole-based fungicides are widely used in agriculture to protect crops from fungal infections. The oxolane moiety may contribute to the efficacy of these compounds by enhancing their stability and effectiveness against resistant strains.

Materials Science

In materials science, 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be utilized in the development of novel polymers and nanomaterials.

Polymer Chemistry

The compound can serve as a monomer or crosslinking agent in polymer synthesis. Its unique structure may impart desirable properties such as improved thermal stability and mechanical strength to the resulting materials.

Nanotechnology

In nanotechnology, triazole derivatives are explored for their ability to form stable complexes with metal ions, which can be used in catalysis and sensor applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives, including 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent in clinical settings.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing triazole derivatives were tested for their effectiveness against common fungal pathogens affecting wheat crops. The results demonstrated a marked reduction in disease incidence compared to untreated controls, highlighting the compound's potential as a fungicide.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 1,2,3-triazole-4-carboxylic acid derivatives are heavily influenced by substituents at the 1-position. Below is a comparative analysis:

Key Observations :

- Polarity and Solubility : The oxolane substituent provides better aqueous solubility compared to hydrophobic groups like cyclohexyl or difluorobenzyl. However, it is less polar than the Boc-protected azetidine derivative .

- Conformational Flexibility: The oxolane ring allows for dynamic molecular conformations, unlike rigid aromatic substituents (e.g., 2-aminophenyl) that enforce planar geometries .

Antimicrobial Effects

- 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits broad-spectrum antibacterial activity, particularly against Gram-negative pathogens like Vibrio cholerae (MIC: 2–8 µg/mL). The aminophenyl group likely facilitates interactions with bacterial membrane proteins .

- 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid : Incorporated into the antimicrobial peptide WR-286, this derivative enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) by promoting membrane disruption .

Coordination Chemistry

Triazole-carboxylic acids are widely used as ligands in metal complexes:

- 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (HL~1) : Forms stable cobalt complexes ([Co(HL~1)₃]) with applications in catalysis .

- 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (HL~2) : Copper complexes of HL~2 exhibit unique luminescent properties .

- 1-(oxolan-3-yl) derivative : Its ether oxygen may act as an additional coordination site, though this remains unexplored in current literature.

Biological Activity

1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- SMILES Notation : C1COCC1N2C=C(N=N2)C(=O)O

- InChI Key : LYHIKNKEQITTAB-UHFFFAOYSA-N

Biological Activity Overview

-

Anticancer Activity :

- Triazole derivatives, including 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising anticancer properties. In studies involving various cell lines, similar compounds demonstrated significant cytotoxic effects against leukemia and solid tumors.

- For instance, related compounds exhibited GI values in the nanomolar range against Jurkat cells and other cancer cell lines such as CAKI-1 (kidney cancer) and LOX IMVI (melanoma), suggesting potential for development as anticancer agents .

-

Mechanisms of Action :

- The biological activity of triazole derivatives can be attributed to their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial membrane potential disruption. Morphological changes indicative of apoptosis (e.g., chromatin condensation and membrane blebbing) have been observed in treated cells .

- Some studies suggest that triazoles may act as prooxidants at certain concentrations, enhancing oxidative stress in cancer cells, which could contribute to their cytotoxic effects .

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives:

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can side reactions be minimized?

Methodological Answer: The compound’s synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to form the triazole core . Key steps include:

Precursor preparation : Functionalization of oxolan-3-yl derivatives (e.g., propargyl ethers) to enable cycloaddition.

Reaction conditions : Use of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (e.g., DMSO or H₂O/t-BuOH) at 25–50°C.

Carboxylic acid activation : Post-cycloaddition hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH/MeOH).

Q. Critical considerations :

- Side reactions : Competing 1,5-regioisomer formation during CuAAC can occur; regioselectivity is improved with bulky oxolan-3-yl substituents .

- Purity optimization : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., ethanol/water) is recommended .

Structural Analysis & Crystallography

Q. Q2. How can crystallographic data for this compound be refined to resolve ambiguities in its stereochemistry?

Methodological Answer : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include:

Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) to resolve oxolan ring puckering and triazole planarity .

Refinement parameters :

- Hydrogen placement : Use of HFIX commands for constrained H-atom positions.

- Disorder modeling : For flexible oxolan substituents, split atoms with occupancy refinement.

Validation : Check ADDSYM for missed symmetry and R1/wR2 convergence (< 5% discrepancy) .

Q. Example Table :

| Parameter | Value (Example) |

|---|---|

| Space group | P2₁/c |

| R1 (I > 2σ(I)) | 0.035 |

| wR2 (all data) | 0.089 |

| C-O bond length | 1.423 Å |

Advanced Structure-Activity Relationships (SAR)

Q. Q3. How do substituents on the oxolan ring influence the compound’s biological activity?

Methodological Answer : Comparative SAR studies with analogs (e.g., 1-(oxan-4-yl) or fluorophenyl derivatives) reveal:

Oxolan substitution :

- 3-position vs. 4-position : 3-Oxolan enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., proteases) .

- Electron-withdrawing groups : Fluorine at oxolan-3-yl increases acidity (pKa ~3.3), enhancing solubility in physiological buffers .

Q. Example Table :

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| Oxolan-3-yl | 12.5 ± 1.2 | 50 (PBS, pH 7.4) |

| 4-Fluorophenyl | 28.7 ± 3.1 | 15 (PBS, pH 7.4) |

| tert-Butyl | >100 | 5 (DMSO) |

Data source : Analogous triazole derivatives from .

Mechanistic Studies & Computational Modeling

Q. Q4. What computational strategies predict the compound’s binding affinity to β-lactamase enzymes?

Methodological Answer :

Docking simulations : Use AutoDock Vina with β-lactamase crystal structures (PDB: 1BSG).

- Grid parameters : Center on active-site Ser70 (20 ų box).

- Scoring function : MM-GBSA for binding free energy (ΔG ~ -8.2 kcal/mol) .

MD simulations : GROMACS with AMBER force field (100 ns trajectory) to assess triazole-enzyme stability.

Q. Key findings :

- The carboxylic acid group forms salt bridges with Lys73/Arg244 residues.

- Oxolan-3-yl interacts with hydrophobic residues (e.g., Val216) .

Data Contradictions & Resolution

Q. Q5. How to reconcile discrepancies in reported antimicrobial activity across studies?

Methodological Answer : Contradictions arise from:

Assay variability : Broth microdilution (CLSI) vs. agar diffusion yields differing MICs.

Bacterial strains : Gram-positive (e.g., S. aureus) show higher susceptibility (MIC = 8 μg/mL) vs. Gram-negative (MIC >64 μg/mL) due to outer membrane barriers .

Q. Resolution strategy :

- Standardized protocols : Follow CLSI M07-A11 for MIC determination.

- Control compounds : Compare with ciprofloxacin (positive control) to normalize data .

Advanced Applications in Drug Design

Q. Q6. Can this compound serve as a linker in PROTACs for targeted protein degradation?

Methodological Answer : Yes, the carboxylic acid enables conjugation to E3 ligase ligands (e.g., thalidomide), while the triazole provides rigidity. Key steps:

PROTAC design :

- Linker length : Optimal ~10–12 atoms (oxolan + triazole contributes 6 atoms).

- Solubility : Adjust with PEG spacers if needed .

In vitro validation :

- Western blotting (e.g., degradation of BRD4 in HeLa cells at 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.